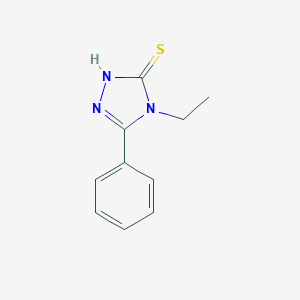

4-乙基-5-苯基-4H-1,2,4-三唑-3-硫醇

描述

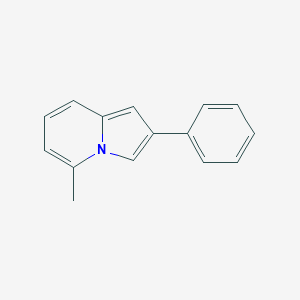

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl and phenyl groups, as well as a thiol group.

科学研究应用

腐蚀抑制

4-乙基-5-苯基-4H-1,2,4-三唑-3-硫醇: 作为一种腐蚀抑制剂而闻名。该化合物的结构,包括氮和硫原子,使其能够有效地防止金属腐蚀。 它在金属表面形成一层保护膜,取代水分子的作用,从而防止氧化反应 .

抗菌活性

这种三唑衍生物已被研究用于其抗菌性能。它对细菌菌株特别有效,可以抑制细菌的生长和增殖。 这使其成为用于抗菌涂层和处理的潜在候选药物 .

农业化学品

在农业中,4-乙基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物被用作杀菌剂。 它们通过抑制真菌生长来保护作物,确保农业产品的安全和产量 .

药物研究

三唑环是药物中常见的结构单元。 像4-乙基-5-苯基-4H-1,2,4-三唑-3-硫醇这样的化合物常被研究用于其潜在的治疗作用,包括抗惊厥、抗癌和抗炎活性 .

材料科学

在材料科学中,这种化合物可用于修饰表面并创造具有增强性能的新型材料。 它能够与各种基材形成牢固的键,使其在开发先进复合材料方面具有价值 .

分析化学

4-乙基-5-苯基-4H-1,2,4-三唑-3-硫醇: 在分析化学中用作试剂。 它可以与金属形成络合物,这些络合物在比色分析和其他分析技术中用于检测和定量金属离子 .

有机合成

作为有机合成中的构建模块,这种化合物用于构建更复杂的分子。 其反应性的硫醇基团可以进行各种转化,从而能够合成多种化学实体 .

发光材料

该化合物与金属相互作用并形成发光聚合物的能力,在开发新的照明和显示技术方面引起了人们的兴趣。 它可用于创建在受到刺激时发出光的材料,这在光电子学方面有应用 .

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives, to which this compound belongs, exhibit a wide range of biological activities . They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that triazoles, in general, have a similar mechanism of action to imidazoles, but with a slower metabolic rate, better oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound may interact with its targets in a similar manner, potentially inhibiting their function or altering their activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may interact with multiple pathways

Pharmacokinetics

It is known that triazoles generally have good oral bioavailability and a slower metabolic rate compared to imidazoles . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with ethyl and phenyl-substituted hydrazines. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water, which are refluxed together to yield the desired triazole compound . The reaction conditions often include heating and the use of organic solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production methods for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield

属性

IUPAC Name |

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMMYPNEWSRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350692 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-61-3 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)